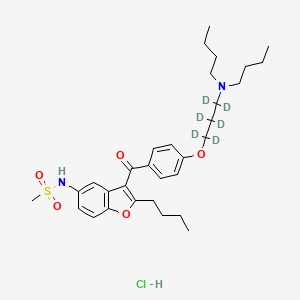
Dronedarone-d6 Hydrochloride
Overview
Description
Dronedarone-d6 Hydrochloride is the deuterium labeled Dronedarone . Dronedarone Hydrochloride, a derivative of Amiodarone, is a class III antiarrhythmic agent for the study of atrial fibrillation (AF) and atrial flutter .
Synthesis Analysis
A novel and efficient synthesis of Dronedarone Hydrochloride starts from 2-n-butyl-5-nitrobenzo-furan by employing mild and selective reaction conditions . This synthetic approach is operationally simple and suitable for industrial application .Molecular Structure Analysis
Dronedarone-d6 Hydrochloride has a molecular formula of C31H39D6ClN2O5S . Its average mass is 599.254 Da and its monoisotopic mass is 598.311401 Da .Chemical Reactions Analysis
The synthesis of Dronedarone Hydrochloride involves several chemical reactions, including aroylation, demethylation, O-alkylation, catalytic transfer hydrogenation, and mesylation .Physical And Chemical Properties Analysis
Dronedarone-d6 Hydrochloride has a high degree of protein binding (>98%) . It is a potent blocker of multiple ion currents, including potassium current, sodium current, and L-type calcium current .Scientific Research Applications
Antiarrhythmic Agent
Dronedarone Hydrochloride is a class III antiarrhythmic agent . It’s a non-iodine-containing benzofuran analog of the antiarrhythmic drug amiodarone, which is prescribed to cardiovascular patients with atrial fibrillation to lower the chances of hospitalization .
Treatment of Atrial Fibrillation and Atrial Flutter
Dronedarone Hydrochloride has been officially approved by the FDA for the treatment of atrial fibrillation (a type of heart arrhythmia) and atrial flutter . This is a significant application in the field of cardiology .
Enhancement of Oral Bioavailability
Dronedarone Hydrochloride suffers from poor oral bioavailability due to extensive first-pass metabolism, low solubility, and reduced absorption in the gastrointestinal tract . Research is being conducted to improve its oral bioavailability .
Transdermal Delivery
A study was conducted to develop a bilosomal gel formulation to enhance the transdermal permeability of Dronedarone Hydrochloride . This is significant as it provides a potential solution to the problem of poor oral absorption and limited bioavailability .
Intranasal Delivery
Research has been conducted to develop niosomal nanocarriers for intranasal delivery of Dronedarone Hydrochloride . This method of delivery could potentially ameliorate its limited bioavailability .
Safety and Efficacy Studies
The safety and efficacy of Dronedarone Hydrochloride have been studied in clinical trials . For instance, its efficacy and safety were shown in the ATHENA trial for paroxysmal or persistent atrial fibrillation (AF) patients .
Mechanism of Action
- Its deuterium labeling may impact its pharmacokinetic profile, potentially altering metabolism and distribution .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-RADSTHBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



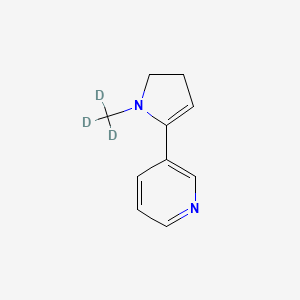
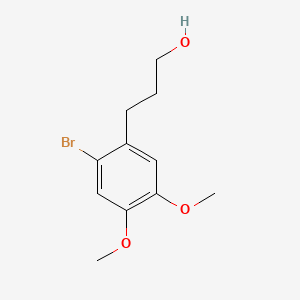


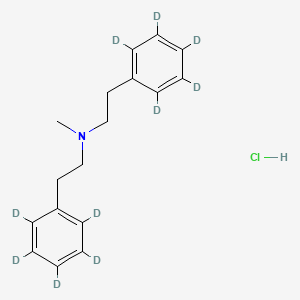


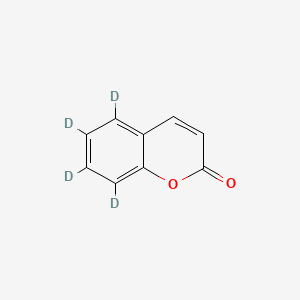

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)
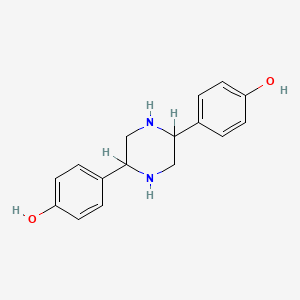
![1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B588547.png)